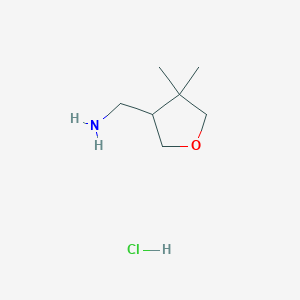
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a dimethyloxolane ring and a methanamine group.
Méthodes De Préparation
The synthesis of 1-(4,4-dimethyloxolan-3-yl)methanamine hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 4,4-dimethyloxolane with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst to facilitate the formation of the desired product.
Reaction Conditions: The reaction is conducted at room temperature with a controlled pH to ensure optimal yield. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods: On an industrial scale, the compound is produced using large-scale reactors and automated systems to ensure consistency and high yield.
Analyse Des Réactions Chimiques
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The reactions are usually conducted under controlled temperature and pressure conditions to ensure optimal yield and selectivity.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives, which have their own unique properties and applications.
Applications De Recherche Scientifique
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is used as a reagent for the modification of biomolecules. It is also employed in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. It is investigated for its potential to interact with specific molecular targets and pathways involved in various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(4,4-dimethyloxolan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity and function. This interaction is crucial for its potential therapeutic effects.
Pathways Involved: The compound influences several biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparaison Avec Des Composés Similaires
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ®-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine and (4,4-dimethyloxolan-2-yl)methanamine hydrochloride share structural similarities with this compound
Uniqueness: The unique structural features of this compound, such as the specific arrangement of the dimethyloxolane ring and methanamine group, contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
(4,4-dimethyloxolan-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5-9-4-6(7)3-8;/h6H,3-5,8H2,1-2H3;1H |
Clé InChI |
YUUPWXUNZWXANV-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCC1CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


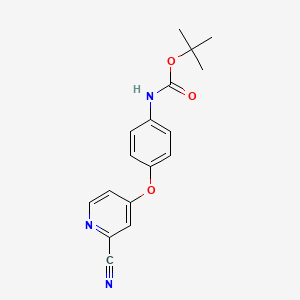
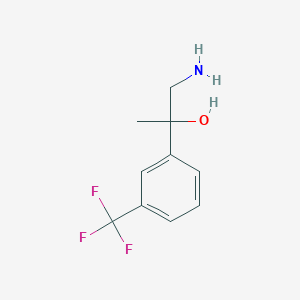
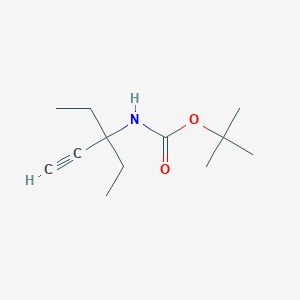
![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)
![rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13502671.png)

![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
![N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine](/img/structure/B13502698.png)
![1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride](/img/structure/B13502699.png)
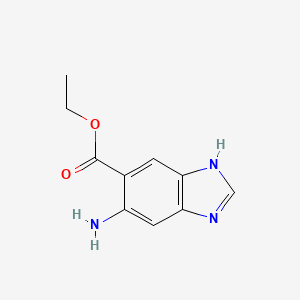
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
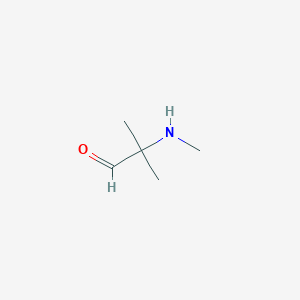
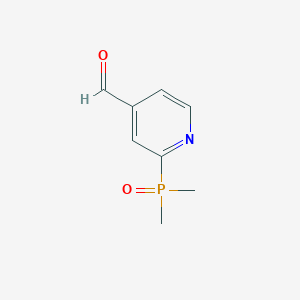
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
